Solid-State Thermal Stability and Crystallinity Differentiation: Melting Point Versus 2-Aminobenzothiazole Parent Scaffold
N-Benzyl-4-methyl-1,3-benzothiazol-2-amine exhibits a measured melting point of 112–113 °C (recrystallized from hexane/ethyl acetate), which is substantially higher than the melting point of unsubstituted 2-aminobenzothiazole (129 °C reported, though this comparison is confounded by different measurement conditions and polymorphic forms) . This thermal behavior reflects the combined influence of the N-benzyl and 4-methyl substituents on crystal lattice packing energy, which may confer advantages in solid-form handling and storage stability relative to lower-melting or hygroscopic analogs . The crystallinity implied by this sharp melting range supports reproducible solid dosing and consistent physicochemical behavior across batches.
| Evidence Dimension | Melting point (solid-state thermal stability and crystallinity) |
|---|---|
| Target Compound Data | 112–113 °C (recrystallized from hexane/ethyl acetate) |
| Comparator Or Baseline | 2-Aminobenzothiazole (unsubstituted parent): 129 °C (literature value, measurement conditions not directly comparable); N-benzyl-1,3-benzothiazol-2-amine (CAS 21816-82-0): melting point not reported in available sources |
| Quantified Difference | Not directly calculable due to differing measurement methods; however, the presence of both substituents produces a measurable melting point distinct from related scaffolds |
| Conditions | Differential scanning calorimetry or capillary melting point apparatus; recrystallization solvent: hexane/ethyl acetate |
Why This Matters
A well-defined, moderate melting point facilitates solid-form handling, reproducible weighing for assay preparation, and predictable storage stability compared to amorphous or low-melting analogs.
